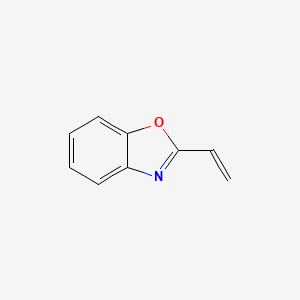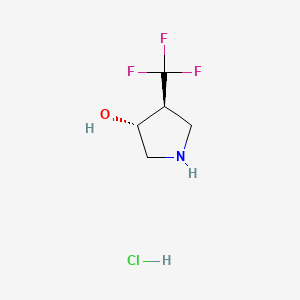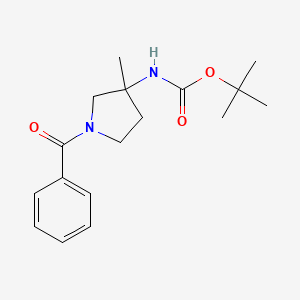
tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a tert-butyl group, a benzoyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 1-benzoyl-3-methyl-pyrrolidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.
Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding. Its unique structure allows it to interact with biological molecules in specific ways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a model compound for studying drug interactions.
Industry: In industry, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
- tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate
- tert-butyl N-(1-benzyl-3-methyl-pyrrolidin-3-yl)carbamate
Comparison: tert-butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups and ring structures. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it a valuable compound for various research applications.
特性
分子式 |
C17H24N2O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
tert-butyl N-(1-benzoyl-3-methylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)22-15(21)18-17(4)10-11-19(12-17)14(20)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,21) |
InChIキー |
RBJBXCJRCXRYFK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C1)C(=O)C2=CC=CC=C2)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


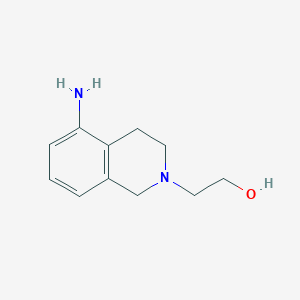
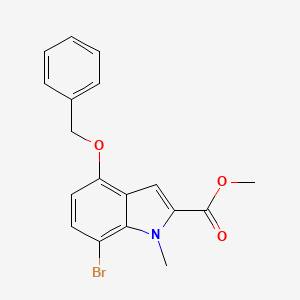
![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)

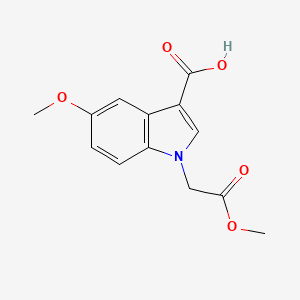
![2-Hydroxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13889447.png)
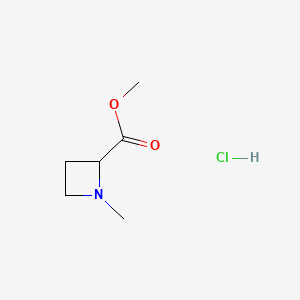
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
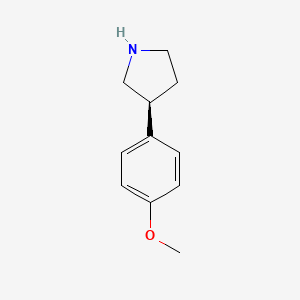

![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
